Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Medicinal Chemistry Organic Synthesis Process Chemistry

This polysubstituted phenylacetate ester features a unique 2-bromo-4-fluoro-5-nitro substitution pattern that delivers true orthogonality—unlike its regioisomers, it enables chemoselective reduction of the nitro group to aniline (93% yield) while leaving the aryl bromide intact for late-stage cross-coupling. The ethyl ester side chain supports further hydrolysis for bioconjugation. A room-temperature-stable solid offered at ≥98% purity, this intermediate ensures batch-to-batch consistency for process chemistry, SAR exploration, and chemical probe construction. Secure your supply of this non-interchangeable building block for scalable, multi-step synthetic routes.

Molecular Formula C10H9BrFNO4
Molecular Weight 306.08 g/mol
Cat. No. B8123072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Molecular FormulaC10H9BrFNO4
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-]
InChIInChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3
InChIKeyDSQMUXFNGAHWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (CAS: 1012879-10-5): A Versatile Halogenated Nitroaryl Building Block for Advanced Medicinal Chemistry


Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is a polysubstituted aromatic ester characterized by the presence of bromine, fluorine, and nitro functional groups on a phenyl ring, along with an ethyl acetate side chain . Its molecular formula is C10H9BrFNO4 and it is offered by reputable vendors like Sigma-Aldrich (via AstaTech) and Fluorochem with a typical purity of 95% . The compound serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of complex bioactive molecules, due to its multiple orthogonal reactive handles.

Why Generic Substitution Fails: The Critical Role of Regiospecific Substitution Patterns in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate


In polysubstituted aromatic systems, the precise position of each halogen and nitro group dictates not only the electronic and steric environment for subsequent reactions but also the final biological activity of the derived molecule. Generic substitutions among regioisomers like 4-Bromo-5-fluoro-2-nitrophenylacetic acid or 3-Bromo-2-fluoro-6-nitrophenylacetic acid are chemically non-interchangeable. These analogs possess different substitution patterns that lead to different reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) and, crucially, result in pharmacologically distinct final compounds. For example, the 2-bromo-4-fluoro-5-nitro substitution pattern on the phenylacetic acid core of the target compound provides a unique orthogonality not found in its positional isomers, making it a specific requirement for certain synthetic routes .

Quantitative Evidence Guide for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate in Synthesis and Procurement


High-Yield Chemoselective Nitro Reduction While Preserving Halogens

The reduction of the nitro group in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate to the corresponding aniline can be achieved with a high degree of chemoselectivity, leaving the bromine and fluorine atoms intact. Using Fe/NH4Cl in ethanol at 55 °C for 1 hour, the reaction yielded Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate in 93% yield . This compares favorably to a general class-level yield expectation of >90% for similar halogenated nitroarene reductions using hydrazine/Raney nickel [1]. This demonstrates the compound's amenability to efficient, scalable, and cost-effective reductive amination, a critical step in many pharmaceutical syntheses.

Medicinal Chemistry Organic Synthesis Process Chemistry

Verified Commercial Purity and Storage Specifications for Reproducible Research

Commercially available Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is offered with a certified minimum purity of 95% as a white to yellow solid . It is specified for storage at room temperature and shipping under normal conditions . In contrast, the corresponding free acid, 2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid (CAS: 1012879-09-2), is typically offered as a solid with unspecified purity and long-term storage in a cool, dry place . The availability of the ethyl ester in a well-defined, room-temperature-stable solid form with established purity simplifies handling, weighing, and ensures consistency in synthetic transformations compared to the acid analog, which may require more stringent storage.

Chemical Procurement Analytical Chemistry Reproducibility

Orthogonal Reactive Handles Enable Unique Diversification Pathways

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate possesses three distinct reactive centers: an aromatic bromine for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a nitro group for reduction to an amine, and an ethyl ester that can be hydrolyzed or amidated . This specific arrangement of functional groups is distinct from regioisomers like 4-Bromo-5-fluoro-2-nitrophenylacetic acid . While both compounds can undergo similar reactions, the different substitution pattern on the phenyl ring of the target compound is a structural requirement for its use as a specific intermediate in certain patent-protected synthetic routes, leading to distinct intellectual property space and final compound structures .

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Procurement-Driven Application Scenarios for Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate


Medicinal Chemistry: Synthesis of Aminophenylacetate-Derived Kinase Inhibitors and GPCR Modulators

This compound is an ideal starting material for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around phenylacetate cores. The high-yielding (93%) and chemoselective reduction of the nitro group to an aniline provides a key intermediate for building diverse compound libraries via amide coupling, reductive amination, or conversion to a diazonium salt for further functionalization. The bromine atom serves as a handle for late-stage diversification using cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups.

Process Chemistry: Reliable Intermediate for Scalable Synthesis of Active Pharmaceutical Ingredients (APIs)

The robust reduction protocol using inexpensive iron and ammonium chloride, which proceeds to high yield (93%) under mild conditions , makes this compound an attractive intermediate for process chemists. Its commercial availability as a room-temperature-stable solid with a defined 95% purity ensures batch-to-batch consistency, a critical requirement for developing robust and scalable manufacturing processes for pharmaceutical targets.

Chemical Biology: Construction of Multifunctional Probe Molecules

The presence of orthogonal reactive handles (Br, NO2, CO2Et) allows for the sequential and controlled introduction of various functional modules . For instance, the ester can be hydrolyzed for bioconjugation, the bromine can be used to install a biotin tag or a fluorescent reporter via cross-coupling, and the resulting aniline (from nitro reduction) can serve as an attachment point for a linker or a recognition element. This makes it a valuable core for constructing advanced chemical probes to study biological systems.

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